6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one
Description
6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one is a heterocyclic compound featuring an indolizinone core substituted with a pyridin-2-ylamino group at the 6-position. Its molecular formula is C₁₃H₁₂N₄O, with a molecular weight of 240.26 g/mol. The compound’s structure combines a bicyclic indolizinone scaffold, which is known for its pharmacological relevance, with a pyridine moiety that may enhance binding affinity in biological systems. Commercial availability from multiple suppliers (e.g., MolPort, ZINC) highlights its utility in medicinal chemistry research .
Properties
CAS No. |
612065-10-8 |
|---|---|
Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
6-(pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C13H13N3O/c17-13-11(15-12-5-1-2-8-14-12)7-6-10-4-3-9-16(10)13/h1-2,5-8H,3-4,9H2,(H,14,15) |
InChI Key |
QDEBBLKMWGJZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C(=O)N2C1)NC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one typically involves the reaction of 2-aminopyridine with suitable indolizine precursors under controlled conditions. One common method involves the condensation of 2-aminopyridine with a ketone or aldehyde derivative of indolizine, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or indolizine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for potential anticancer activities due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and enhancing antimicrobial efficacy. In cancer research, it may interfere with signaling pathways critical for tumor growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP | Notable Properties/Applications |
|---|---|---|---|---|---|
| 6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one (Target) | C₁₃H₁₂N₄O | 240.26 | Pyridin-2-ylamino | N/A | Base structure; used in ligand design |
| 8-Benzenesulfonyl-6-(pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one (CAS 612065-29-9) | C₁₉H₁₇N₃O₃S | 367.42 | Benzenesulfonyl at C8 | 3.92 | Increased lipophilicity (LogP >3.9); potential for enhanced membrane permeability |
| 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one (CAS 612065-12-0) | C₁₄H₁₃N₃O | 239.27 | Benzylamino at C6 | N/A | Higher steric bulk; may influence receptor binding |
| 6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one (CAS 612065-07-3) | C₁₃H₁₁N₅O₃ | 285.26 | 4-Nitrophenylamino at C6 | N/A | Electron-withdrawing nitro group; potential for altered reactivity or solubility |
| Pt(H₂bapbpy)₂ (Platinum analog) | C₂₀H₁₈N₈Pt²⁺ | N/A | Platinum coordination | N/A | Antiproliferative activity via DNA duplex intercalation |
Key Observations:
Substituent Effects on Lipophilicity: The benzenesulfonyl derivative (LogP = 3.92) exhibits significantly higher lipophilicity than the parent compound, which may improve blood-brain barrier penetration or cellular uptake .
Electronic Modifications: The 4-nitrophenylamino group introduces strong electron-withdrawing effects, which could modulate electronic interactions in catalytic or binding processes .
Commercial and Research Relevance :
- The target compound and its analogs are widely available from suppliers (e.g., 5 suppliers for the target compound ), underscoring their role in drug discovery.
Biological Activity
6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of key signaling pathways involved in inflammatory and autoimmune diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure : The molecular formula of 6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one is with a CAS number of 612065-10-8. This compound features a pyridine ring and an indolizinone moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 612065-10-8 |
Research indicates that 6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one acts primarily as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is pivotal in regulating inflammatory responses and cytokine production. Inhibitors of p38 MAPK can effectively reduce the synthesis of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6, making them valuable in treating autoimmune conditions.
Key Findings from Research Studies:
- Inhibition of p38 MAPK : The compound has been shown to exhibit potent inhibitory effects on p38 MAPK in vivo, particularly in models of adjuvant-induced arthritis .
- Cytokine Production : In vitro studies have demonstrated that this compound significantly reduces TNFα production, indicating its potential therapeutic application in inflammatory diseases .
Autoimmune Diseases
The efficacy of 6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one has been evaluated in various disease models:
- Adjuvant-Induced Arthritis Model : In this model, the compound displayed significant anti-inflammatory properties by inhibiting the activation of p38 MAPK and subsequent cytokine release .
Cancer Research
Recent studies have explored the antiproliferative effects of related compounds derived from indolizinone structures against cancer cell lines:
- Breast Cancer Cell Lines : Compounds structurally similar to 6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one were tested against MCF-7 and MDA-MB-468 breast cancer cell lines. Some derivatives showed notable cytotoxicity and inhibited cell proliferation effectively .
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study on Autoimmune Disease Management : A study involving animal models indicated that treatment with 6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one resulted in reduced joint inflammation and improved clinical scores compared to untreated controls .
- Cytotoxicity Assessment : In a screening assay against the NCI-60 human tumor cell line panel, select derivatives exhibited significant cytotoxicity across multiple cancer cell lines, indicating a broad spectrum of potential anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
